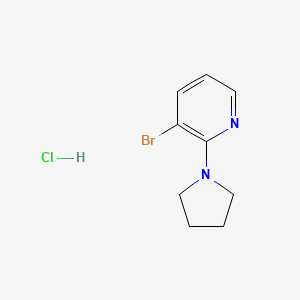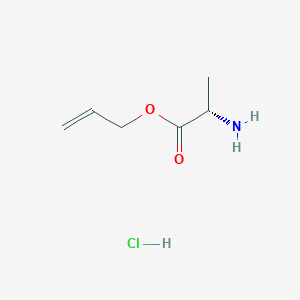
2-Ciclopropil-2-hidroxiacetilato de etilo
Descripción general
Descripción
Ethyl 2-cyclopropyl-2-hydroxyacetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-cyclopropyl-2-hydroxyacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-cyclopropyl-2-hydroxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyclopropyl-2-hydroxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bloques de construcción de la síntesis orgánica
El 2-ciclopropil-2-hidroxiacetilato de etilo sirve como un bloque de construcción versátil en la síntesis orgánica. Su estructura permite la introducción de grupos ciclopropilo en moléculas más complejas, lo que puede alterar significativamente las propiedades químicas y físicas de los compuestos resultantes. Este compuesto es particularmente útil en la síntesis de azoles, aminas y éteres ciclopropílicos densamente sustituidos .
Catálisis asimétrica
En el campo de la catálisis asimétrica, el this compound se puede emplear para generar centros quirales. El grupo ciclopropilo puede inducir tensión en los sistemas cíclicos, lo que es una característica valiosa para promover reacciones enantioselectivas. Esto puede conducir a la producción de compuestos enantioméricamente puros esenciales para aplicaciones farmacéuticas .
Química medicinal
La parte ciclopropílica del compuesto es una característica común en muchas moléculas biológicamente activas. Se puede utilizar para crear análogos de productos naturales o medicamentos, lo que puede conducir a nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados. La introducción del grupo ciclopropilo también puede influir en la interacción de la molécula con los objetivos biológicos .
Estudios de espectroscopia de RMN
El this compound se puede utilizar como estándar en la espectroscopia de RMN para estudiar las propiedades de los compuestos que contienen ciclopropilo. Sus desplazamientos químicos únicos pueden servir como referencia para identificar estructuras similares en muestras desconocidas .
Desarrollo de métodos de HPLC y LC-MS
Este compuesto se puede utilizar en el desarrollo de métodos analíticos para cromatografía líquida de alta resolución (HPLC) y espectrometría de masas de cromatografía líquida (LC-MS). Los investigadores pueden usarlo para optimizar las condiciones para la separación y detección de derivados ciclopropílicos en mezclas complejas .
Educación química
Debido a sus interesantes propiedades químicas, el this compound se puede utilizar en entornos educativos para demostrar conceptos como la tensión del anillo, la estereoisomería y los efectos de los sustituyentes en la reactividad química. Proporciona un ejemplo práctico para los estudiantes que aprenden sobre química orgánica .
Material de referencia para pruebas de competencia
Como compuesto con pureza y características bien definidas, el this compound puede servir como material de referencia en las pruebas de competencia para laboratorios. Ayuda a garantizar la precisión y confiabilidad de los análisis químicos realizados en diversos entornos de investigación e industriales .
Desarrollo de nuevas metodologías sintéticas
Los investigadores pueden explorar nuevas rutas sintéticas utilizando el this compound como material de partida. Su reactividad puede conducir al descubrimiento de nuevas reacciones y procesos que se pueden aplicar a la síntesis de otros compuestos que contienen ciclopropilo .
Propiedades
IUPAC Name |
ethyl 2-cyclopropyl-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6(8)5-3-4-5/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPCONMBPLSHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185387-66-9 | |
| Record name | ethyl 2-cyclopropyl-2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1527366.png)
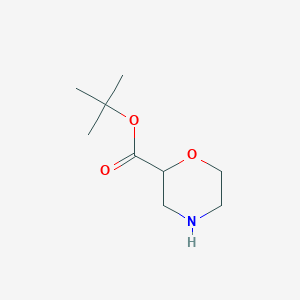

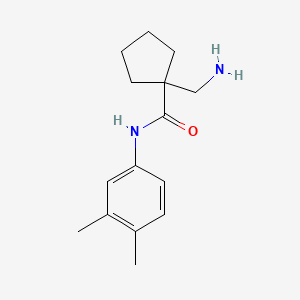
![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
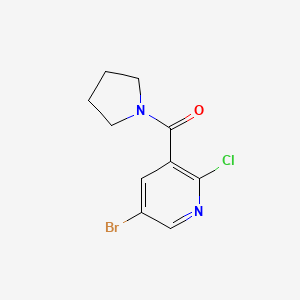
![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-ol](/img/structure/B1527375.png)




